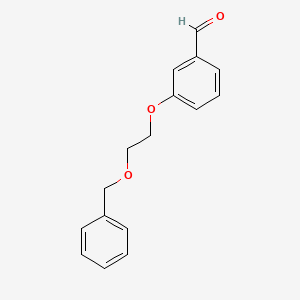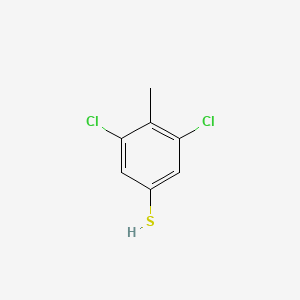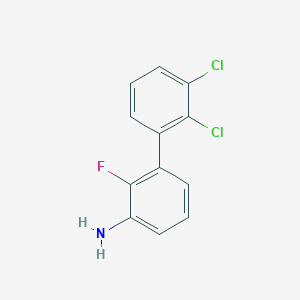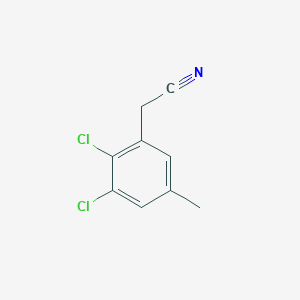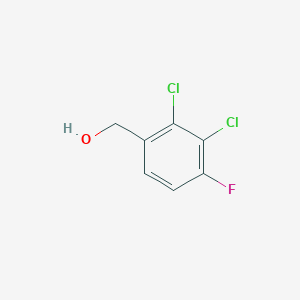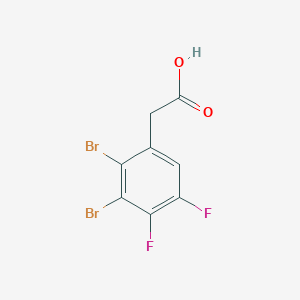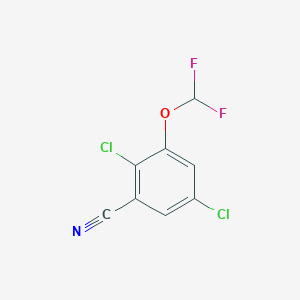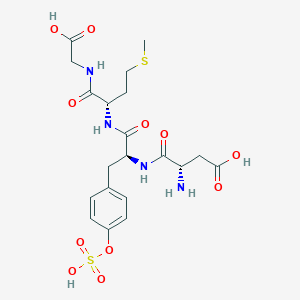
Cholecystokinin Octapeptide (1-4) (sulfated)
Vue d'ensemble
Description
Cholecystokinin (CCK) was initially discovered in 1928 as a gallbladder contraction factor in jejunal extracts. It belongs to a peptide family that includes frog skin peptides (caerulein and phyllocaerulein) and the protochordean neuropeptide cionin. In mammals, CCK and gastrin are the only family members. CCK peptides are synthesized in small intestinal endocrine I-cells and cerebral neurons. Additionally, CCK is expressed in various endocrine glands, peripheral nerves, kidney cells, cardiac myocytes, and immune system cells. These peptides play essential roles in stimulating pancreatic enzyme secretion, gallbladder contraction, gut motility, satiety, and inhibiting stomach acid secretion. They also function as major neurotransmitters in the brain and periphery, stimulating calcitonin, insulin, and glucagon secretion. CCK peptides may even act as natriuretic peptides in the kidneys. The plasma forms include CCK-58, -33, -22, and -8, with the smaller CCK-8 and -5 being potent neurotransmitters. Over the last few decades, CCK expression has been observed in tumors, including neuroendocrine tumors, cerebral astrocytomas, gliomas, acoustic neuromas, and specific pediatric tumors. Recently, a metastatic islet cell tumor was found to cause a specific CCKoma syndrome, suggesting that circulating CCK could serve as a useful tumor marker .
Synthesis Analysis
Cholecystokinin peptides are derived from proCCK, which contains a C-terminal bioactive YMGWMDFamide sequence. The Y-residue in this sequence is partly O-sulfated. The synthesis of CCK involves the enzymatic processing of proCCK to yield various forms, including CCK-58, -33, -22, and -8. These peptides are synthesized in specific cells within the gastrointestinal tract and the brain .
Molecular Structure Analysis
The core of the bioactive sequences in CCK peptides is the common C-terminal tetrapeptide amide. Notably, the C-terminal sequence of CCK is unique and partly O-sulfated. This sulfation contributes to its biological activity. The CCK family also includes gastrin, which shares homology with CCK .
Chemical Reactions Analysis
CCK peptides interact with two main receptors: the CCK 1 receptor and the CCK-B or CCK 2 receptor (the “brain” receptor). The CCK 1 receptor binds with high affinity to amidated and sulfated CCK peptides. In contrast, the affinity for non-sulfated CCK peptides and gastrins is negligible. The CCK-B receptor is predominant in the brain .
Physical And Chemical Properties Analysis
The plasma forms of CCK include CCK-58, -33, -22, and -8. Among these, CCK-8 and -5 are potent neurotransmitters. The sulfated C-terminal sequence contributes to their biological activity .
Applications De Recherche Scientifique
Gastrointestinal Motility
CCK-8 plays a crucial role in the gastrointestinal system by stimulating the contraction of the gallbladder, which leads to bile secretion. This action is essential for the digestion and absorption of fats and fat-soluble vitamins . Research in this field explores how CCK-8 can be used to understand disorders of motility and develop treatments for conditions like irritable bowel syndrome.
Pancreatic Function
In the pancreas, CCK-8 induces the secretion of digestive enzymes, which are vital for the breakdown of proteins and fats. Studies involving CCK-8 can help in the diagnosis and management of pancreatic insufficiency and may contribute to the development of therapeutic strategies for pancreatitis .
Appetite Regulation
CCK-8 has been identified as an appetite suppressant , making it a target for obesity research. By understanding its mechanism of action, scientists aim to develop drugs that can modulate appetite and food intake, contributing to weight management regimens .
Neurotransmission
CCK-8 acts as a neurotransmitter/neuromodulator in the central nervous system . It’s involved in the regulation of anxiety, pain perception, and satiety. Research in this area focuses on the potential therapeutic applications of CCK-8 in treating anxiety disorders and chronic pain conditions .
Drug Tolerance and Withdrawal
Recent studies suggest that CCK-8 plays a role in inducing drug tolerance to opioids and in the experiences of pain hypersensitivity during opioid withdrawal. This has implications for the development of treatments for opioid addiction and the management of withdrawal symptoms .
Diagnostic Aid
CCK-8 is used as a diagnostic aid for evaluating gallbladder disorders . It can provoke gallbladder contraction, which can be observed through imaging techniques to assess gallbladder health and function .
Cell Growth and Energy Production
The hormone influences cell growth, energy production, gene expression, and protein synthesis. These processes are fundamental for drug development, especially in the context of cancer research where CCK-8’s role in cell proliferation is of particular interest .
Antipsychotic Properties
CCK-8 has been investigated for its antipsychotic properties due to its effect on CCK receptors in the brain. This research could lead to new treatments for schizophrenia and other psychotic disorders .
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNVQUAQEBTIEB-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecystokinin Octapeptide (1-4) (sulfated) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



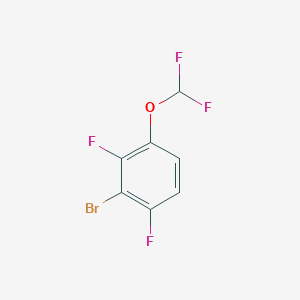
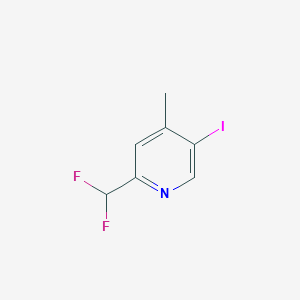
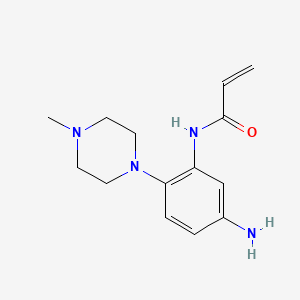
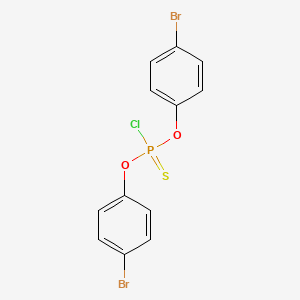
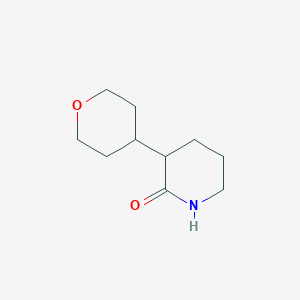
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)
